molecular formula C22H18O10 B7853853 (-)-Epicatechingallate

(-)-Epicatechingallate

Cat. No. B7853853
M. Wt: 442.4 g/mol
InChI Key: LSHVYAFMTMFKBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Galloylcatechin is a catechin.
(-)-Epicatechingallate is a natural product found in Senegalia catechu, Vachellia nilotica, and other organisms with data available.

Scientific Research Applications

Extraction and Identification (-)-Epicatechingallate (ECG) is one of the compounds extracted from grape seeds using supercritical carbon dioxide extraction. The extraction process parameters, including pressure, temperature, and ethanol percentage, significantly influence the yield of ECG. The study suggests that specific conditions optimize the extraction of ECG, reflecting its potential for inclusion in various products and applications (Yilmaz, Özvural, & Vural, 2011).

Stability in Physiological Conditions ECG demonstrates notable stability in aqueous physiological conditions when bound to human serum albumin (HSA), indicating its potential for therapeutic uses. The binding to HSA significantly stabilizes ECG, suggesting its improved availability and effectiveness in biological systems (Zinellu et al., 2015).

Inhibitory Properties and Health Implications ECG, derived from Rhodiola crenulata, exhibits inhibitory effects on maltase and sucrase enzymes. These properties suggest ECG's potential in managing conditions like diabetes by modulating sugar metabolism and absorption (Li, Chuang, & Hsieh, 2019).

Quantification and Analysis Techniques Novel techniques using carbon nanotube-carboxymethylcellulose electrodes have been developed for the quantification of ECG in green tea infusions. Such advancements in analytical methodologies underscore the growing interest in ECG and its precise measurement in various products (Muguruma et al., 2018).

Antioxidant Properties and Applications Studies have explored the antioxidant properties of ECG, particularly in relation to steel corrosion inhibition. ECG and other flavonoid monomers show potential as alternative steel corrosion inhibitors, opening avenues for its application in industrial settings (Rahim et al., 2007).

Interaction with Proteins The interaction of ECG with milk proteins has been studied, revealing insights into the loading efficacy and structural analysis of these complexes. Such studies are crucial for understanding the bioavailability and transport mechanisms of ECG in dietary applications (Chanphai et al., 2017).

properties

IUPAC Name

[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O10/c23-11-6-14(25)12-8-19(32-22(30)10-4-16(27)20(29)17(28)5-10)21(31-18(12)7-11)9-1-2-13(24)15(26)3-9/h1-7,19,21,23-29H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSHVYAFMTMFKBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-Epicatechingallate

CAS RN

25615-05-8
Record name 3-Galloylcatechin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030661
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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